molecular formula C19H28O B12423593 5|A-Androst-16-ene-3-one-d4

5|A-Androst-16-ene-3-one-d4

Cat. No.: B12423593
M. Wt: 276.4 g/mol
InChI Key: HFVMLYAGWXSTQI-ULJYNCMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5α-Androst-16-ene-3-one-d4 involves the introduction of deuterium atoms into the parent compound, 5α-Androst-16-ene-3-one. This can be achieved through catalytic hydrogenation using deuterium gas. The reaction typically requires a deuterium source, a catalyst such as palladium on carbon, and specific reaction conditions like controlled temperature and pressure .

Industrial Production Methods

Industrial production of 5α-Androst-16-ene-3-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5α-Androst-16-ene-3-one-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives, which are useful in various analytical and synthetic applications.

Scientific Research Applications

5α-Androst-16-ene-3-one-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5α-Androst-16-ene-3-one-d4 involves its interaction with specific molecular targets and pathways. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the identification and quantification of metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5α-Androst-16-ene-3-one-d4 is unique due to its deuterium labeling, which enhances its stability and provides distinct analytical advantages. This makes it particularly valuable in precise and accurate scientific investigations .

Properties

Molecular Formula

C19H28O

Molecular Weight

276.4 g/mol

IUPAC Name

(5S,10S,13R)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15?,16?,17?,18-,19-/m0/s1/i7D2,12D2

InChI Key

HFVMLYAGWXSTQI-ULJYNCMPSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@@H](CCC3C2CC[C@]4(C3CC=C4)C)C(C1=O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C

Origin of Product

United States

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